molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

カタログ番号 B602118
CAS番号: 183626-76-8
分子量: 317.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ipratropium Bromide Impurity E is used in Ipratropium Bromide impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ipratropium Bromide and its related formulations .


Synthesis Analysis

A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column (150 x 4.6 mm, 3.5 μm). The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .


Molecular Structure Analysis

The molecular formula of Ipratropium Bromide Impurity E is C19H27NO3 . The molecular weight is 317.42 .

科学的研究の応用

Analytical Characterization and Stability Indications

Analytical Separation and Characterisation of Degradation Products : A study developed a precise LC-MS/MS method for quantitatively determining impurities and degradation products of Ipratropium Bromide in pharmaceutical formulations. This method, validated according to ICH guidelines, underscores the importance of identifying impurity profiles for ensuring drug stability and efficacy Rasheed & Ahmed, 2017.

Pharmacodynamic Evaluation

Characterization and Pharmacodynamic Evaluation : Research focused on generating respirable particles of Ipratropium Bromide to achieve sustained-release properties, highlighting the innovative approaches in drug delivery systems. This study demonstrates the potential for enhancing therapeutic outcomes through engineered drug particles Taylor, Hickey, & VanOort, 2006.

Spectrophotometric and Potentiometric Analysis

Determination Using Spectrophotometric Methods : This study presented sensitive spectrophotometric methods for determining Ipratropium Bromide in pharmaceutical products, showcasing the critical role of analytical chemistry in quality control and assurance processes Hassan, 2000.

Potentiometric Determination Using PVC Membrane Electrode : A novel approach utilizing a PVC membrane electrode for the potentiometric determination of Ipratropium Bromide, emphasizing the need for innovative analytical techniques in the pharmaceutical industry Hassouna & Elsuccary, 2008.

Pulmonary Drug Delivery Systems

Engineered Particles for Inhalation : The development of sustained-release particles through a PLA spray coating approach and their pharmacodynamic evaluation in guinea pigs illustrate the advancement in pulmonary drug delivery systems. This research provides insight into the potential for improving drug administration efficiency for respiratory diseases Taylor, Hickey, & VanOort, 2006.

作用機序

Target of Action

Ipratropium Bromide Impurity E, like Ipratropium, is an anticholinergic agent . Its primary targets are the muscarinic receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bronchi of the lungs .

Mode of Action

Ipratropium Bromide Impurity E inhibits muscarinic receptors , leading to bronchial smooth muscle relaxation and bronchodilation . It achieves this by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve . This interaction with its targets results in a reduction in acetylcholine-mediated vagal tone .

Biochemical Pathways

The inhibition of muscarinic receptors disrupts the normal biochemical pathways mediated by acetylcholine. This disruption leads to a decrease in bronchial smooth muscle tone, resulting in bronchodilation . The downstream effects include improved airflow and relief from symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Ipratropium Bromide Impurity E, similar to Ipratropium, is commonly administered through inhalation . This method allows the compound to produce a local effect without significant systemic absorption . Ipratropium has a short half-life of about 1.6 hours , suggesting that Ipratropium Bromide Impurity E may have similar ADME properties.

Result of Action

The primary result of Ipratropium Bromide Impurity E’s action is the relaxation of bronchial smooth muscles and bronchodilation . This leads to improved airflow and relief from symptoms related to bronchospasm in conditions like COPD .

Safety and Hazards

Ipratropium bromide, the parent compound of Impurity E, may be harmful if swallowed. It may cause eye irritation. Common adverse effects include headache, nausea, and dry mouth .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ipratropium Bromide Impurity E involves the reaction of Ipratropium Bromide with a suitable reagent to introduce a specific impurity. The reaction conditions should be optimized to ensure high yield and purity of the impurity product.", "Starting Materials": [ "Ipratropium Bromide", "Suitable reagent" ], "Reaction": [ "Dissolve Ipratropium Bromide in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable quenching agent", "Isolate the impurity product by suitable purification techniques such as chromatography or crystallization", "Characterize the impurity product by suitable analytical techniques such as NMR, IR, and MS" ] }

CAS番号

183626-76-8

分子式

C19H27NO3

分子量

317.43

純度

> 95%

数量

Milligrams-Grams

同義語

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。